5-O-Methylvisammioside is a natural product found in Saposhnikovia divaricata with data available.
5-O-Methylvisammioside
CAS No.: 84272-85-5
Cat. No.: VC21348210
Molecular Formula: C22H28O10
Molecular Weight: 452.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 84272-85-5 |
---|---|
Molecular Formula | C22H28O10 |
Molecular Weight | 452.5 g/mol |
IUPAC Name | (2S)-4-methoxy-7-methyl-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one |
Standard InChI | InChI=1S/C22H28O10/c1-9-5-11(24)16-13(29-9)7-12-10(20(16)28-4)6-15(30-12)22(2,3)32-21-19(27)18(26)17(25)14(8-23)31-21/h5,7,14-15,17-19,21,23,25-27H,6,8H2,1-4H3/t14-,15+,17-,18+,19-,21+/m1/s1 |
Standard InChI Key | QVGFPTYGKPLXPK-OOBAEQHESA-N |
Isomeric SMILES | CC1=CC(=O)C2=C(C3=C(C=C2O1)O[C@@H](C3)C(C)(C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC |
Canonical SMILES | CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C3)C(C)(C)OC4C(C(C(C(O4)CO)O)O)O)OC |
Chemical Structure and Properties
Structural Information
5-O-Methylvisammioside is a chromone derivative with the molecular formula C₂₂H₂₈O₁₀ and a systematic IUPAC name of (2S)-4-methoxy-7-methyl-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one . The compound possesses a complex structure featuring a chromone core with multiple functional groups and a sugar moiety. Its chemical identity can be precisely described using several standardized notations:
The SMILES notation for 5-O-Methylvisammioside is:
CC1=CC(=O)C2=C(C3=C(C=C2O1)OC@@HC(C)(C)O[C@H]4C@@HO)OC
Its InChIKey identifier is QVGFPTYGKPLXPK-OOBAEQHESA-N, which serves as a unique identifier for this compound in chemical databases and literature . The molecular structure includes several stereocenters that contribute to its specific biological activities and receptor interactions.
Physical Properties
5-O-Methylvisammioside has a molecular weight of 452.45 Daltons and exists as a solid at room temperature . The compound demonstrates excellent solubility in various solvents, making it suitable for different experimental and pharmaceutical applications. According to solubility data, it exhibits high solubility in DMSO, water, and ethanol, all at 90 mg/mL (198.91 mM) at 25°C . Additionally, it is soluble in acetonitrile and methanol, providing flexibility for laboratory manipulations and formulation development .
The predicted collision cross-section (CCS) values for different adducts of 5-O-Methylvisammioside, which are important for mass spectrometric analysis and identification, are presented in Table 1:
Table 1: Predicted Collision Cross Section Values for 5-O-Methylvisammioside Adducts
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 453.17552 | 202.0 |
[M+Na]+ | 475.15746 | 211.2 |
[M+NH4]+ | 470.20206 | 205.2 |
[M+K]+ | 491.13140 | 212.5 |
[M-H]- | 451.16096 | 205.3 |
[M+Na-2H]- | 473.14291 | 198.8 |
[M]+ | 452.16769 | 204.0 |
[M]- | 452.16879 | 204.0 |
These values are crucial for analytical identification and characterization of the compound in complex matrices .
Natural Sources and Extraction
Botanical Origin
5-O-Methylvisammioside is primarily isolated from Saposhnikovia divaricata (Turcz.) Schischk, a perennial herb belonging to the Apiaceae family . This plant, commonly known as "Fang Feng" in traditional Chinese medicine, has been used for centuries to treat various ailments including fever, rheumatism, headache, and inflammatory conditions. The roots of this plant serve as the primary source of 5-O-Methylvisammioside and other bioactive chromones.
Extraction and Purification Methods
The extraction of 5-O-Methylvisammioside typically involves processing the dried roots of Saposhnikovia divaricata through a series of extraction and purification steps. The traditional extraction process employs solvents such as water, ethanol, or methanol to extract the compound from the plant material. The industrial production of this compound involves large-scale extraction from the dried and ground plant material, followed by concentration and purification using advanced techniques such as high-performance liquid chromatography (HPLC).
The purification process is critical for obtaining high-purity 5-O-Methylvisammioside suitable for research and pharmaceutical applications. This process typically involves multiple chromatographic steps to separate the compound from other plant constituents and potential impurities, ensuring the isolation of pure 5-O-Methylvisammioside.
Pharmacological Activities
Anti-inflammatory Effects
5-O-Methylvisammioside demonstrates significant anti-inflammatory properties through multiple mechanisms. It has been shown to inhibit inflammatory pathways and reduce the production of pro-inflammatory mediators . Research indicates that this compound can ameliorate acute liver injury induced by acetaminophen by inhibiting arachidonic acid metabolism and modulating the TNF, MAPK, and NF-κB pathways.
The anti-inflammatory effects of 5-O-Methylvisammioside make it a potential candidate for the development of novel anti-inflammatory drugs with potentially fewer side effects compared to current options. Its ability to target multiple inflammatory pathways simultaneously suggests a broad spectrum of anti-inflammatory activities that could be beneficial in treating various inflammatory conditions.
Anti-allergic Properties
Studies have demonstrated that 5-O-Methylvisammioside possesses anti-allergic properties, particularly through its ability to inhibit histamine release from mast cells. At concentrations ranging from 10 to 100 μM, it has been shown to inhibit histamine release induced by the mast cell degranulator compound 48/80 in LAD 2 mast cells . This effect suggests potential applications in the management of allergic conditions and asthma.
The anti-allergic properties of 5-O-Methylvisammioside align with the traditional use of Saposhnikovia divaricata in treating allergic conditions in Chinese medicine. Further research into these properties could lead to the development of novel anti-allergic medications based on this natural compound.
Antidepressant Activity
Recent research has uncovered the antidepressant potential of 5-O-Methylvisammioside. Studies have shown that it reduces LPS-induced increases in nitric oxide (NO), malondialdehyde (MDA), and nuclear NF-κB levels in BV-2 microglia . Furthermore, it has been demonstrated to decrease immobility time in the tail suspension and forced swim tests in mice, which are standard models for assessing antidepressant effects .
The antidepressant activity of 5-O-Methylvisammioside appears to be mediated through its ability to inhibit the overactivation of BV-2 microglia via the NF-κB/IκB-α pathway . This mechanism suggests a neuroinflammatory component to its antidepressant effects, highlighting the growing recognition of the role of inflammation in depression and the potential of anti-inflammatory compounds in treating depressive disorders.
Anticancer Properties
5-O-Methylvisammioside has demonstrated anticancer potential in preliminary studies. Research has shown that it can inhibit the protein-protein interaction between histone H3 and 14-3-3ε and phosphorylation of histone H3, as well as induce cell cycle arrest at the G2/M phase in HT-29 colon cancer cells at a concentration of 10 μM . These effects suggest a potential role for this compound in cancer therapy, particularly for colorectal cancer.
The ability of 5-O-Methylvisammioside to affect histone modifications and cell cycle progression represents a unique mechanism of action that differentiates it from many conventional anticancer agents. Further research is warranted to fully understand its anticancer potential and to develop it as a potential therapeutic agent for various cancers.
Neuroprotective Effects
In addition to its other pharmacological activities, 5-O-Methylvisammioside has shown neuroprotective effects in specific neurological conditions. At a dose of 400 μg/kg, it has been reported to inhibit perivascular adventitia leukocyte infiltration and improve neurological deficits in a rat model of subarachnoid hemorrhage-induced vasospasm . This suggests potential applications in the treatment of cerebrovascular disorders and related neurological conditions.
The neuroprotective effects of 5-O-Methylvisammioside, combined with its anti-inflammatory and antidepressant properties, highlight its potential in treating various neurological and neuropsychiatric disorders, making it a compound of interest for neuropharmacological research.
Molecular Mechanisms of Action
Target Proteins and Signaling Pathways
5-O-Methylvisammioside interacts with multiple target proteins and affects several signaling pathways, explaining its diverse pharmacological effects. The primary molecular targets identified for this compound include MAPK1, MAPK3, PIK3CA, JUN, and MAPK8. Its interactions with these targets are predominantly mediated through hydrogen bonding and hydrophobic interactions.
The compound has been shown to modulate several key signaling pathways, including the MAPK pathway, the TNF pathway, and the NF-κB pathway. These pathways play crucial roles in inflammation, cell survival, proliferation, and differentiation, providing a mechanistic basis for the broad spectrum of biological activities exhibited by 5-O-Methylvisammioside.
Epigenetic Effects
Research has uncovered interesting epigenetic effects of 5-O-Methylvisammioside, particularly its ability to inhibit histone H3 phosphorylation and its interaction with 14-3-3ε . These effects can lead to alterations in gene expression profiles and cell cycle progression, which may contribute to its anticancer and potentially other biological effects.
The epigenetic modulation by 5-O-Methylvisammioside represents an emerging area of research that could uncover novel therapeutic applications for this compound. Epigenetic modifications are increasingly recognized as important factors in various diseases, including cancer, neurological disorders, and inflammatory conditions.
Metabolism and Pharmacokinetics
Metabolic Pathways
The metabolism of 5-O-Methylvisammioside has been studied both in vivo and in vitro to better understand its pharmacokinetic properties and potential metabolic interactions. In a comprehensive study using male Sprague-Dawley rats and an in vitro rat intestinal bacteria incubation model, researchers identified numerous metabolites using ultra high performance liquid chromatography/quadrupole time-of-flight mass spectrometry .
The study revealed 26 metabolites in vivo, distributed across different biological matrices: 18 in rat urine, 15 in feces, 10 in bile, and 10 in blood. Additionally, 7 metabolites were characterized in the in vitro intestinal bacteria incubation model . These findings indicate extensive metabolism of 5-O-Methylvisammioside in the body, which has implications for its bioavailability and pharmacological effects.
Major Metabolic Transformations
The main metabolic pathways for 5-O-Methylvisammioside both in vivo and in vitro include several key transformations:
-
Deglycosylation: Removal of the sugar moiety
-
Deglycosylation followed by demethylation
-
Deglycosylation followed by oxidation
-
N-acetylation
These metabolic transformations significantly alter the structure of 5-O-Methylvisammioside, potentially affecting its pharmacological activities and biological half-life. Understanding these metabolic pathways is crucial for predicting potential drug interactions and optimizing dosing regimens for any therapeutic applications of this compound.
Research Applications
Quality Control Marker
5-O-Methylvisammioside serves as an important quality control marker for Saposhnikovia divaricata roots and derivative herbal preparations . Its presence and concentration are used to verify the authenticity and quality of the medicinal herb, ensuring consistent therapeutic effects of herbal preparations containing Saposhnikovia divaricata.
As traditional herbal medicines gain increasing attention in modern healthcare systems, reliable quality control markers like 5-O-Methylvisammioside become essential for standardization and quality assurance of botanical products. This application highlights the importance of this compound beyond its direct pharmacological effects.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume